molecular formula C14H17FN2OS B5765291 N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide

カタログ番号 B5765291
分子量: 280.36 g/mol
InChIキー: TXWIYDMNDCSTQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in regulating various cellular processes. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.

作用機序

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been shown to inhibit cell proliferation, induce cell death, and inhibit tumor growth. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has high specificity for CK2. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to have low toxicity and can be administered orally. However, N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has some limitations, including the potential for off-target effects and the development of drug resistance.

将来の方向性

There are several future directions for the development and use of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide. One direction is the development of combination therapies that include N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide and other cancer therapies. Another direction is the evaluation of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide in other diseases, such as Alzheimer's disease and viral infections. Additionally, further research is needed to better understand the mechanisms of action of N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide and to identify biomarkers that can be used to predict patient response to the drug.

合成法

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process begins with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with cyclohexylamine to form N-cyclohexyl-4-fluorobenzamide. The final step involves the reaction of N-cyclohexyl-4-fluorobenzamide with thiourea to form N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide.

科学的研究の応用

N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including breast, prostate, and pancreatic cancer. N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide has also been shown to have potential therapeutic applications in other diseases, such as Alzheimer's disease and viral infections.

特性

IUPAC Name

N-(cyclohexylcarbamothioyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWIYDMNDCSTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(cyclohexylcarbamothioyl)-4-fluorobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。